molecular formula C3H5NO B125280 Isocyanatoethane CAS No. 109-90-0

Isocyanatoethane

Cat. No. B125280
CAS RN: 109-90-0
M. Wt: 71.08 g/mol
InChI Key: WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Description

Isocyanatoethane, commonly referred to within the context of isocyanate chemistry, is a functional group or moiety that features an isocyanate group (-N=C=O) attached to an ethane backbone. Isocyanates, including isocyanatoethane, are highly reactive compounds that are used in the production of polyurethanes, which are versatile polymers with a wide range of applications from foams and coatings to adhesives and elastomers.

Synthesis Analysis

The synthesis of isocyanate-based compounds, such as those derived from isocyanatoethane, often involves the reaction of amines with phosgene, although alternative, more environmentally friendly methods are being developed. For instance, non-isocyanate polyurethanes (NIPUs) can be synthesized using carbon dioxide as a sustainable feedstock, which avoids the use of toxic isocyanates . Another approach involves the ring-opening polymerization of cyclic carbonates followed by polyaddition with diamines to create poly(carbonate-hydroxyurethane)s without the use of isocyanates .

Molecular Structure Analysis

The molecular structure of isocyanatoethane consists of an ethane backbone with an isocyanate group attached to one of the carbon atoms. The isocyanate group is characterized by a linear arrangement of nitrogen, carbon, and oxygen atoms with a double bond between the carbon and oxygen and a double bond between the carbon and nitrogen. This linear structure is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines .

Chemical Reactions Analysis

Isocyanatoethane can undergo various chemical reactions due to the reactivity of the isocyanate group. One common reaction is with alcohols to form urethanes, which has been shown to involve a multimolecular mechanism where multiple alcohol molecules may participate in the reaction . Isocyanates can also react with amines to form urea linkages, as demonstrated in the synthesis of bio-based non-isocyanate urethanes from plant oils . Additionally, isocyanates can be used to create urethane methacrylates, which can be polymerized to form materials with potential applications in dentistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanate-based compounds are influenced by the presence of the isocyanate group. For example, the free isocyanate content in one-component urethane adhesives affects the molecular weight, viscosity, and thermal properties of the prepolymers, as well as the adhesion strength of the final product . In the context of green chemistry, non-isocyanate polyurethanes derived from lignin and soybean oil exhibit high biomass content and improved tensile strength with increased lignin content . Isocyanates also serve as molecular binders for the assembly of zeolite crystals on glass due to their ability to form urethane linkages with surface hydroxy groups . Kinetic studies of isocyanate reactions with alcohols and water reveal that these reactions are sensitive to temperature and can follow complex kinetics due to autocatalytic effects . Lastly, bio-based aromatic diisocyanates derived from lignin have been used to synthesize poly(ether urethane)s with high molecular weight and thermal stability .

Scientific Research Applications

Exposure Monitoring in Industrial Settings

Isocyanates, including isocyanatoethane, are widely used in industries such as motor vehicle repair, furniture, and cabinet-making. A study in the motor vehicle repair industry in New South Wales, Australia, found exposure to isocyanates among spray painters. The study highlights the importance of monitoring and managing exposure to isocyanates in industrial settings to prevent health issues like industrial asthma (Hu, Cantrell, & Nand, 2017).

Occupational Health Concerns

Isocyanates, including isocyanatoethane, have been associated with occupational health concerns such as hypersensitivity pneumonitis and contact dermatitis. Studies in Japan and other regions have documented cases of these conditions among workers exposed to isocyanates, emphasizing the need for preventive measures in workplaces (Nakashima, Takeshita, & Morimoto, 2001).

Dental and Medical Applications

Isocyanatoethane and related compounds have applications in dental and medical fields. For instance, isocyanato urethane methacrylates derived from hydroxyethyl methacrylate are used in dentistry as adhesion-promoting agents for dentin (Antonucci, Brauer, & Termini, 1980).

Materials Science and Engineering

In materials science, isocyanates are used as molecular binders in the assembly of zeolite microcrystals on glass. This application showcases the versatility of isocyanates, including isocyanatoethane, in advanced material manufacturing processes (Chun et al., 2002).

Polymer Synthesis and Application

Isocyanates are crucial in synthesizing a variety of polymers, including heat-stable foams and heterocyclic polymers. Their role in creating tailor-made polymers for new applications highlights their significance in polymer chemistry (Ulrich, 1971).

Adhesion Technology

In the adhesives industry, isocyanates, such as isocyanatoethane, are used to enhance toughness and elasticity in adhesives, demonstrating their critical role in bonding technologies (Graham, 1972).

Understanding Molecular Mechanisms

Research into the molecular mechanisms of isocyanates’ impact on health provides insights into their effects on the respiratory system and the development of conditions like occupational asthma (Kennedy & Brown, 1992).

Biomedical Applications

Isocyanates are used in synthesizing biomedical polyurethanes. Their reactivity with hydroxyl groups makes them suitable for applications in biocompatible materials (Gabriel et al., 2014).

Safety And Hazards

Isocyanates are a family of highly reactive, low molecular weight chemicals . They are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .

properties

IUPAC Name

isocyanatoethane
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InChI

InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3
Source PubChem
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InChI Key

WUDNUHPRLBTKOJ-UHFFFAOYSA-N
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Canonical SMILES

CCN=C=O
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Molecular Formula

C3H5NO
Record name ETHYL ISOCYANATE
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DSSTOX Substance ID

DTXSID5059379
Record name Ethyl isocyanate
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Molecular Weight

71.08 g/mol
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Physical Description

Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO]
Record name ETHYL ISOCYANATE
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Boiling Point

60 °C
Record name ETHYL ISOCYANATE
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Solubility

Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons
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Density

0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/
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Vapor Density

2.45 (Air = 1)
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Vapor Pressure

17.5 [mmHg]
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Mechanism of Action

The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme.
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Product Name

Ethyl isocyanate

Color/Form

Liquid

CAS RN

109-90-0
Record name ETHYL ISOCYANATE
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Record name Ethyl isocyanate
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Synthesis routes and methods I

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.5 g) was suspended in dimethylformamide (20 ml) and triethylamine (3 ml) was added. The dark solution was filtered. Ethyl isocyanate (0.53 ml) was prepared by slowly adding lead tetra acetate (7.3 g) to a solution of propionamide (1.2 g) in dimethylformamide (50 ml). The solution was initially blood-red, but after stirring for one hour at room temperature it turned colourless. The solution of pyrazinone was added and the mixture stirred at room temperature for 36 hours. It was evaporated to dryness and the residue was washed with water; the resulting orange solid was collected by filtration. Recrystallization from glacial acetic acid afforded the title compound; m.p. >300° C.; νmax (liquid paraffin) 1660, 1640 cm-1 ; δ (DMSO-d6) 1.07 (t, 3H, CH3), 6.05 (t, 1H, --NHEt), 7.93, 8.08 (2d, 2H, pyridine H's).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetra acetate
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
50.5%

Synthesis routes and methods III

Procedure details

A mixture of 57 parts of 1-chloroethylcarbamyl chloride, 156 parts of ethyl isocyanate and 841 parts of hexamethylene diisocyante is heated to 90° C. in the course of 3 hours, whilst passing a stream of nitrogen at 22° C. through the mixture. A mixture of 11.8 parts (42.5% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, 10.1 parts (23.8% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 149 parts of ethyl isocyanate is obtained in the distillation receiver.
[Compound]
Name
57
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Analogously to Example 46, 0.05 mol of 3-amino-5-trifluoromethylindazole and 0.05 mol of ethyl isocyanate in 100 ml of pyridine give 3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide (melting point: 131°-132° C; 47% of theory) in 1 hour at 10°-15° C.
Name
3-amino-5-trifluoromethylindazole-1-carboxylic acid ethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isocyanatoethane
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Citations

For This Compound
94
Citations
CO Nwuche, OT Ujam, A Ibezim, IB Ujam - Plos one, 2017 - journals.plos.org
The Antibiogram properties of 1-chloro-2-isocyanatoethane derivatives of thiomorpholine (CTC), piperazine (CPC) and morpholine (CMC) were evaluated by the approved agar well …
Number of citations: 12 journals.plos.org
T Sakaizumi, M Nishikawa, T Nagashima… - Journal of Analytical and …, 2000 - Elsevier
The pyrolysates of ClCH 2 CH 2 NCO and ClCH 2 CH 2 NCS were investigated by pyrolysis-mass spectrometry and microwave spectroscopy (Py-MS/MW) at 100–900C. In the mass …
Number of citations: 4 www.sciencedirect.com
CP Ozoemenaa, JN Asegbeloyin… - … Society of Nigeria, 2018 - journals.chemsociety.org.ng
The reaction of the platinum (II) chalcogenide complex [Pt2 (µ-S) 2 (PPh3) 4] with electrophiles, 1-chloro-2-isocyanatoethane and isonicotinylhydrazide derivatives, ClCH2CH2NHC (O) …
Number of citations: 3 journals.chemsociety.org.ng
F Yang, L Wang, L Zhang, Y Zhang, L Mao, H Jiang - Scientific Reports, 2019 - nature.com
… Concerned synthetically results of contact bioassay and cytotoxicity assay, introducing groups of 2-nitroaminoimidazoline and 1-chloro-2-isocyanatoethane to CPT and HCPT improved …
Number of citations: 12 www.nature.com
Y Lu, XY Wei, ZM Zong, YC Lu, JP Cao, X Fan, W Zhao… - Fuel, 2013 - Elsevier
Wheat straw (WS) was oxidized in a sodium hypochlorite (NaOCl) aqueous solution at 40C followed by sequential extraction of the water-soluble fraction (WSF) with petroleum ether, …
Number of citations: 9 www.sciencedirect.com
BE Blass, P Iyer, M Abou-Gharbia, WE Childers… - Bioorganic & Medicinal …, 2018 - Elsevier
… Alternatively, removal of the Boc group with HCl, followed by condensation of the piperazine with either 1-chloro-2-isocyanatoethane or 1-chloro-3-isocyanatoethane followed by triethyl …
Number of citations: 9 www.sciencedirect.com
Z Jaman, TJP Sobreira, A Mufti… - … Process Research & …, 2019 - ACS Publications
… Parameters such as residence time (τ), reaction temperature (T), and 1-chloro-2-isocyanatoethane/cyclohexylamine ratio were investigated systematically under continuous flow …
Number of citations: 48 pubs.acs.org
V Pittalà, MA Siracusa, MN Modica, L Salerno… - Bioorganic & medicinal …, 2011 - Elsevier
… to react with 1-chloro-2-isocyanatoethane in refluxing toluene to give intermediate ureas 9a–d… Aminoesters 13a–g were reacted with 1-chloro-2-isocyanatoethane in refluxing toluene to …
Number of citations: 34 www.sciencedirect.com
RS Patil, AM Drachnik, H Kumari… - Crystal Growth & …, 2015 - ACS Publications
… The gauche conformer was also found to be thermodynamically preferred for another 1,2-disubstituted ethane, 1-fluoro-2-isocyanatoethane, although only by about 2 kJ/mol. (33)As one …
Number of citations: 31 pubs.acs.org
DY Buissonneaud, T van Mourik, D O'Hagan - Tetrahedron, 2010 - Elsevier
DFT derived conformational energy profiles of a series of β-substituted α-fluoroethanes (F–CH 2 CH 2 –X) have been explored where the substituent X was varied as NH 3 + , OCOH, …
Number of citations: 124 www.sciencedirect.com

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